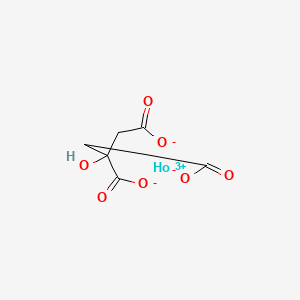
Holmium citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium citrate is a chemical compound formed by the combination of holmium, a rare-earth metal from the lanthanide series, and citric acid Holmium is known for its unique magnetic properties and its ability to absorb neutrons, making it valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Holmium citrate can be synthesized by transforming freshly precipitated holmium hydroxide in a citric acid solution under hydrothermal conditions. The reaction typically occurs at temperatures above 100°C and takes about three days to complete . The resulting compound crystallizes in a monoclinic system, with crystallite sizes determined by the Halder-Wagner method .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes, with a focus on maintaining high purity and consistency. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Holmium citrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of citric acid, which acts as a chelating agent, stabilizing the holmium ions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of other metal ions or ligands, leading to the formation of new complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield holmium oxide, while reduction can produce holmium metal or other reduced forms of holmium compounds.
Wissenschaftliche Forschungsanwendungen
Holmium citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other holmium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-strength magnets and as a component in certain types of lasers.
Wirkmechanismus
Holmium citrate can be compared to other lanthanide citrates, such as erbium citrate and lutetium citrate . While these compounds share similar chemical properties, this compound is unique in its magnetic characteristics and neutron absorption capabilities. This makes it particularly valuable in applications requiring strong magnetic fields or neutron capture.
Vergleich Mit ähnlichen Verbindungen
- Erbium citrate
- Lutetium citrate
- Yttrium citrate
Holmium citrate stands out due to its specific magnetic and radiological properties, making it a versatile compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
13455-50-0 |
|---|---|
Molekularformel |
C6H5HoO7 |
Molekulargewicht |
354.03 g/mol |
IUPAC-Name |
holmium(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Ho/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI-Schlüssel |
XWNIZLSRPNZMLP-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ho+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



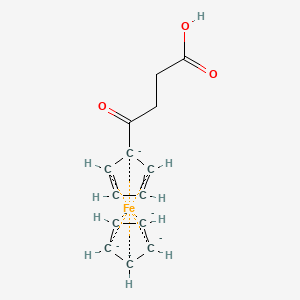

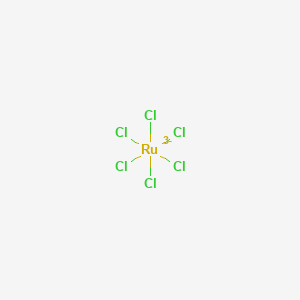


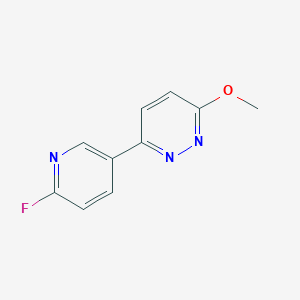
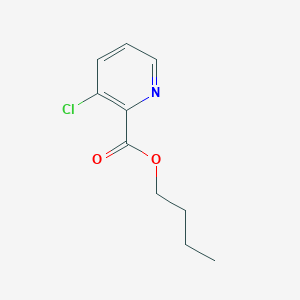

![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)
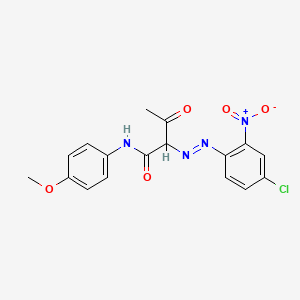
![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)
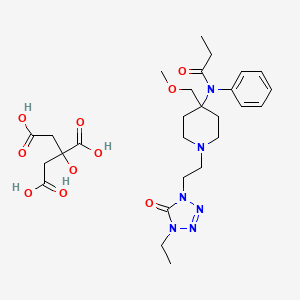
![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)
